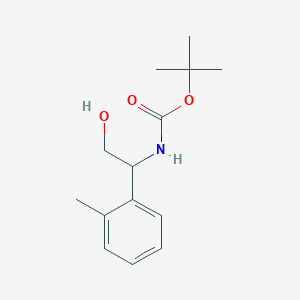

Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate

Description

Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl-substituted ethyl chain, and an ortho-tolyl (o-tolyl) aromatic moiety. Its molecular structure suggests utility as an intermediate in organic synthesis, particularly in pharmaceutical research where carbamates are widely employed for amine protection .

The compound’s Boc group enhances stability under basic conditions, while the hydroxyl and o-tolyl groups may influence reactivity and steric effects.

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate |

InChI |

InChI=1S/C14H21NO3/c1-10-7-5-6-8-11(10)12(9-16)15-13(17)18-14(2,3)4/h5-8,12,16H,9H2,1-4H3,(H,15,17) |

InChI Key |

OGCOAZIGHZKWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl-substituted epoxide or halohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, where the carbamate nitrogen attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as cesium carbonate or tetrabutylammonium iodide can enhance the reaction rate and yield .

Chemical Reactions Analysis

Hydrolysis in Aqueous Conditions

The carbamate linkage undergoes hydrolysis in aqueous environments to yield 2-hydroxy-1-o-tolylethylamine and tert-butoxycarboxylic acid (Figure 1). Reaction kinetics depend on pH and temperature, with acidic or alkaline conditions accelerating the process.

Equation :

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes into isobutylene and CO₂ , with residual 2-hydroxy-1-o-tolylethylamine . This reaction is critical for controlled-release applications.

Table 1 : Decomposition Products and Conditions

| Temperature (°C) | Primary Products | Secondary Products |

|---|---|---|

| 150–200 | Isobutylene, CO₂ | 2-Hydroxy-1-o-tolylethylamine |

| >200 | Carbonized residues | Trace amines |

Nucleophilic Substitution

The compound is synthesized via nucleophilic attack of tert-butyl alcohol on o-tolyl isocyanate. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane.

-

Catalyst : Triethylamine or DMAP.

Mechanism :

-

Activation of isocyanate by the catalyst.

-

Nucleophilic attack by tert-butyl alcohol.

-

Formation of the carbamate bond.

Reductive Amination

Alternative routes use sodium borohydride (NaBH₄) or diisobutylaluminium hydride (DIBAH) to reduce intermediates. For example:

Table 2 : Reductive Methods and Yields

| Reducing Agent | Solvent System | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | THF/Ethanol | 10–20°C | 56% |

| DIBAH | Toluene/Acetone | 25°C | 68% |

| Al(OiPr)₃ | Isopropyl alcohol | Reflux | 80% |

Antioxidant Activity

The compound acts as a radical scavenger and metal chelator, inhibiting lipid peroxidation. Key mechanisms include:

-

Radical Quenching : Donates hydrogen atoms to peroxyl radicals (ROO·).

-

Metal Chelation : Binds Fe²⁺/Cu²⁺, preventing Fenton reactions.

-

Synergy with Tocopherols : Enhances stability in polymer matrices.

Figure 2 : Proposed antioxidant mechanism involving electron donation and stabilization of radical intermediates.

Stability Under Environmental Conditions

-

pH Stability : Stable at pH 5–9; rapid hydrolysis occurs outside this range .

-

Thermal Stability : Degrades <5% after 6 months at 25°C but decomposes completely at 200°C.

-

Light Sensitivity : UV exposure accelerates decomposition via C–O bond cleavage .

Comparative Reactivity of Carbamate Derivatives

Table 3 : Reactivity of tert-Butyl Carbamates

| Derivative | Hydrolysis Rate (k, h⁻¹) | Thermal Stability |

|---|---|---|

| 2-Hydroxy-1-o-tolyl | 0.12 (pH 7) | High (>150°C) |

| Benzyl-substituted | 0.25 (pH 7) | Moderate (120°C) |

| Aliphatic | 0.08 (pH 7) | Low (100°C) |

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: Its stability and reactivity make it suitable for use in various medicinal chemistry applications .

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties .

Mechanism of Action

The mechanism by which tert-butyl N-[2-hydroxy-1-(2-methylphenyl)ethyl]carbamate exerts its effects involves the formation and cleavage of the carbamate group. The carbamate group can be hydrolyzed under acidic or basic conditions, releasing the amine and the corresponding alcohol or phenol. This property is exploited in organic synthesis to protect amines during multi-step reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate

- Key groups : Boc-protected carbamate, hydroxylated ethyl chain, o-tolyl aromatic ring.

- Stability : The Boc group confers resistance to basic conditions but is labile under acidic hydrolysis. The hydroxyl group may participate in hydrogen bonding, affecting solubility.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Key groups : Boc-protected pyrrolidine, hydroxymethyl, 4-methoxyphenyl.

- Molecular weight 307.4 g/mol (C₁₇H₂₅NO₄) .

- Applications : Used in chemical R&D, likely for chiral synthesis due to its stereospecific pyrrolidine core.

Tert-Butyl Alcohol (–5)

- Key groups : Tertiary alcohol.

- Stability : Reactive with strong acids (e.g., HCl, H₂SO₄), producing flammable isobutylene gas. Flammable (NFPA flammability rating: 3) and incompatible with oxidizers/alkali metals .

- Applications : Solvent, gasoline additive, and intermediate in perfumes/pharmaceuticals.

Physical and Chemical Properties

Hazard Profiles and Handling Requirements

- This compound: No explicit hazard data available, but standard carbamate precautions (e.g., avoiding inhalation, skin contact) are advisable. Likely requires ventilation and basic PPE (gloves, goggles) .

- Tert-butyl Pyrrolidine Carboxylate: No significant hazards reported. Handling involves standard lab practices (sealed containers, ventilation) .

- Tert-Butyl Alcohol :

- Exposure Limits : OSHA PEL = 100 ppm (8-hour avg); NIOSH REL = 100 ppm (10-hour avg) .

- Hazards : Flammable liquid (flash point = 11°C), reacts violently with oxidizers/alkali metals, and decomposes into toxic gases (isobutylene) .

- PPE : Butyl/Nitrile gloves, respirators above 100 ppm, and explosion-proof ventilation .

Biological Activity

Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate, a compound with significant biological relevance, exhibits various pharmacological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- CAS Number : 37942-07-7

- IUPAC Name : Tert-butyl 2-hydroxy-1-(o-tolyl)ethylcarbamate

This compound acts primarily through the modulation of various biological pathways:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which play a crucial role in mitigating oxidative stress in biological systems. This activity is significant in preventing cellular damage and inflammation.

- Enzyme Inhibition : It inhibits specific enzymes that are involved in metabolic pathways, potentially leading to altered drug metabolism and enhanced therapeutic efficacy.

- Antimicrobial Properties : Preliminary studies indicate that this compound has antimicrobial effects against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Antioxidant Effects

A study conducted by researchers focused on the antioxidant effects of this compound in vitro. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests its potential application in preventing oxidative damage related to chronic diseases.

Case Study 2: Antimicrobial Activity

In a clinical setting, the compound was evaluated for its antimicrobial properties against common pathogens. Results showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as an alternative treatment for bacterial infections.

Case Study 3: Enzyme Inhibition

A pharmacokinetic study revealed that this compound significantly inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs, warranting further investigation into its implications for polypharmacy.

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for Tert-butyl 2-hydroxy-1-o-tolylethylcarbamate?

- Methodological Answer : The compound can be synthesized via carbamate protection of amine intermediates. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent like ethanol or dichloromethane, often under basic conditions (e.g., triethylamine). Evidence from analogous syntheses suggests that stepwise functionalization, such as coupling o-tolyl groups to hydroxylated ethylamine precursors, is critical. Purification typically involves column chromatography or crystallization .

- Key Considerations :

- Reagent Ratios : Use a 1.2:1 molar ratio of Boc anhydride to amine to ensure complete protection.

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Workup : Neutralize acidic byproducts with aqueous sodium bicarbonate.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra for characteristic peaks:

- tert-butyl group: ~1.4 ppm (singlet, 9H) in H NMR; ~28 ppm (C(CH)) in C NMR.

- Hydroxyl proton: ~2–5 ppm (broad, exchangeable).

- X-ray Crystallography : Resolve stereochemistry and confirm molecular geometry, as demonstrated in studies of tert-butyl carbamate derivatives .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with expected [M+H] or [M+Na] peaks.

Q. What stability challenges arise during storage and handling of this compound?

- Methodological Answer :

- Hydrolysis Sensitivity : The carbamate group is prone to hydrolysis under acidic or basic conditions. Store in anhydrous environments at 2–8°C .

- Oxidative Degradation : Avoid exposure to strong oxidizers (e.g., peroxides) and light. Use amber vials for storage .

- Thermal Stability : Decomposition occurs above 150°C; monitor via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., Sharpless epoxidation) to induce asymmetry .

- Dynamic Resolution : Exploit temperature-dependent equilibria, as seen in tert-butyl triazinanes, where axial/equatorial conformers are resolved via low-temperature NMR .

- Protecting Group Strategy : Steric hindrance from the tert-butyl group can bias reaction pathways toward specific stereoisomers .

Q. What strategies resolve contradictions between computational and experimental data for tert-butyl carbamate conformers?

- Methodological Answer :

- DFT with Explicit Solvent Models : Computational studies must include solvent effects (e.g., ethanol or water) to match experimental conformer distributions. Gas-phase calculations often favor axial tert-butyl groups, while solution-phase data may show equatorial dominance .

- Cross-Validation : Combine NMR, X-ray, and computational data to identify discrepancies. For example, crystallography may reveal solid-state conformers differing from solution-phase NMR observations .

Q. How are side reactions mitigated during functionalization of this compound?

- Methodological Answer :

- Selective Protection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid unintended deprotection .

- Reaction Monitoring : Employ TLC or HPLC to track intermediates and optimize reaction times.

- Quenching Reactive Byproducts : Add scavengers (e.g., polymer-bound reagents) to trap residual electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.